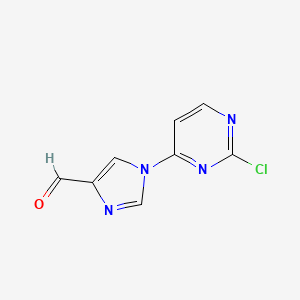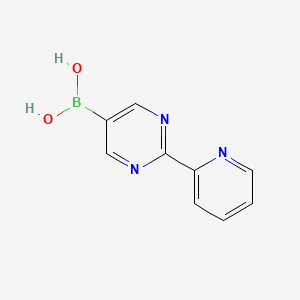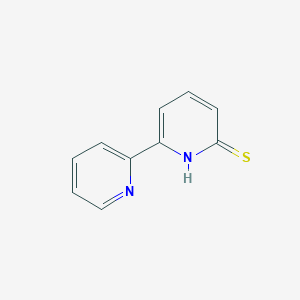
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chloropyrimidine and an imidazole moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine-4-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The chloropyrimidine moiety can undergo nucleophilic substitution, allowing the compound to modify biological macromolecules and disrupt their function .
Comparaison Avec Des Composés Similaires
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of an imidazole ring, which may result in different reactivity and biological activity.
1-(2-Chloropyrimidin-4-yl)-1H-imidazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which can be used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloropyrimidine and imidazole moieties, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5ClN4O |
|---|---|
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
1-(2-chloropyrimidin-4-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-8-10-2-1-7(12-8)13-3-6(4-14)11-5-13/h1-5H |
Clé InChI |
HDRRWZIQLUKRQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1N2C=C(N=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)







![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
